molecular formula C16H17N3O2S B2740096 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide CAS No. 2380034-57-9

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide

Cat. No. B2740096
CAS RN: 2380034-57-9
M. Wt: 315.39
InChI Key: UWPVACQDALTLSE-UHFFFAOYSA-N
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Description

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide involves the inhibition of protein kinases, which are enzymes that add phosphate groups to proteins. This inhibition can lead to the disruption of cellular processes that are dependent on protein kinase activity, such as cell growth and differentiation. Additionally, N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis through the activation of caspases, which are enzymes that play a role in programmed cell death. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce cell cycle arrest. In other diseases such as Alzheimer's and Parkinson's, it has been studied for its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide in lab experiments is its potential as a selective inhibitor of protein kinases. This selectivity can allow for the study of specific cellular processes that are dependent on protein kinase activity. Additionally, its potential as a cancer therapy agent makes it a promising compound for further research. However, one limitation of using N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide. One potential direction is the further investigation of its potential as a cancer therapy agent, including its efficacy in combination with other cancer treatments. Additionally, its potential neuroprotective effects make it a promising compound for the study of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research can also focus on the development of more selective inhibitors of protein kinases, as well as the study of other potential molecular targets for N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide.

Synthesis Methods

The synthesis method of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide involves the reaction of 4-(furan-3-yl)thiophen-2-ylmethanol with 1,3,5-trimethylpyrazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide has potential applications in various fields of scientific research. It has been studied as a potential inhibitor of protein kinases, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis. Additionally, it has been investigated for its potential use in cancer therapy, as well as in the treatment of other diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-10-15(11(2)19(3)18-10)16(20)17-7-14-6-13(9-22-14)12-4-5-21-8-12/h4-6,8-9H,7H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPVACQDALTLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

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